(5-Bromo-2-chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide to Chemical Properties, Reactivity, and Applications
(5-Bromo-2-chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide to Chemical Properties, Reactivity, and Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is paramount for efficient library generation and lead optimization. (5-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1427380-65-1) represents a highly versatile, multi-handle scaffold. Characterized by a primary methanesulfonamide moiety attached to a di-halogenated phenyl ring via a methylene bridge, this compound offers orthogonal reactivity vectors.
The presence of both a C-Br and a C-Cl bond allows for chemoselective transition-metal-catalyzed cross-coupling, while the primary sulfonamide serves as both a potent pharmacophore (notably for metalloenzyme inhibition) and a nucleophilic handle for late-stage derivatization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its utilization in drug discovery workflows.
Physicochemical Profiling and Structural Data
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic environments and biological assays. The insertion of the methylene bridge between the aryl ring and the sulfonamide group (-CH₂-SO₂NH₂) distinguishes it from direct aryl sulfonamides, increasing the conformational flexibility of the pharmacophore and altering its pKa.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Implication |
| IUPAC Name | (5-Bromo-2-chlorophenyl)methanesulfonamide | Standardized nomenclature for structural identification. |
| CAS Number | 1427380-65-1 | Unique identifier for procurement and literature cross-referencing [1]. |
| Molecular Formula | C₇H₇BrClNO₂S | Dictates exact mass and isotopic distribution (Br/Cl isotope patterns). |
| Molecular Weight | 284.56 g/mol | Optimal low-MW starting point for fragment-based drug discovery (FBDD). |
| SMILES | NS(=O)(=O)Cc1cc(Br)ccc1Cl | Facilitates computational modeling and cheminformatics queries [2]. |
| LogP (Estimated) | ~1.8 - 2.1 | Indicates moderate lipophilicity, favorable for crossing lipid bilayers. |
| H-Bond Donors | 1 (-NH₂ group) | Essential for target protein interaction (e.g., active site coordination). |
| H-Bond Acceptors | 2 (-SO₂ group) | Enables dipole interactions with backbone amides in binding pockets. |
Structural Analysis & Orthogonal Reactivity
The true value of (5-Bromo-2-chlorophenyl)methanesulfonamide lies in its programmable reactivity. As a Senior Application Scientist, it is crucial to understand why certain reactions proceed selectively on this scaffold.
Halogen Orthogonality (C-Br vs. C-Cl)
The molecule features two distinct aryl halides. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) species is the rate-determining step.
-
Bond Dissociation Energies (BDE): The C-Br bond has a significantly lower BDE (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol).
-
Kinetic Control: By utilizing standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) at moderate temperatures (60–80 °C), oxidative addition occurs exclusively at the C5 (bromo) position. The C2 (chloro) position remains inert, serving as a handle for subsequent, more forcing cross-coupling steps (using bulky, electron-rich phosphine ligands like XPhos or BrettPhos) [3].
The Methanesulfonamide Pharmacophore
Unlike direct aryl sulfonamides, the benzylic sulfonamide (-CH₂SO₂NH₂) is slightly less acidic (pKa ~ 10.5 vs. ~ 9.5 for aryl sulfonamides) because the methylene group insulates the sulfonamide nitrogen from the electron-withdrawing resonance of the aromatic ring. This structural nuance is highly sought after in designing Carbonic Anhydrase (CA) inhibitors, as the flexible methylene bridge allows the sulfonamide to achieve optimal geometry for coordinating the catalytic Zn²⁺ ion in the enzyme's active site without steric clash from the rigid aryl ring.
Caption: Workflow demonstrating orthogonal reactivity of the building block.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.
Protocol 1: De Novo Synthesis of the Building Block
If commercial procurement is unfeasible, the compound can be synthesized from commercially available 5-bromo-2-chlorobenzyl chloride.
Step 1: Sulfonation
-
Procedure: Dissolve 5-bromo-2-chlorobenzyl chloride (1.0 eq) in a 1:1 mixture of ethanol and water. Add sodium sulfite (Na₂SO₃, 1.5 eq). Reflux for 12 hours.
-
Causality: Sulfite is an ambidentate nucleophile. The softer sulfur atom preferentially attacks the soft benzylic carbon via an Sₙ2 mechanism, displacing the chloride to form the sodium sulfonate salt. Ethanol ensures the organic substrate remains in solution while water dissolves the inorganic salt.
-
Workup: Evaporate the solvent and dry the resulting white solid (sodium (5-bromo-2-chlorophenyl)methanesulfonate) under high vacuum.
Step 2: Chlorosulfonylation & Amidation
-
Procedure: Suspend the crude sulfonate salt in anhydrous acetonitrile. Add triphenylphosphine dichloride (Ph₃P·Cl₂, 1.3 eq) and stir at room temperature for 12 hours to generate the sulfonyl chloride intermediate [4].
-
Causality: Ph₃P·Cl₂ is a mild, highly efficient chlorinating agent that avoids the harsh, exothermic conditions of POCl₃, preventing degradation of the benzylic system.
-
Amidation: Cool the mixture to 0 °C. Dropwise, add an excess of aqueous ammonia (NH₄OH, 28%, 5.0 eq). Stir for 2 hours.
-
Causality: Excess ammonia acts as both the nucleophile to attack the sulfonyl chloride and the base to neutralize the generated HCl, preventing the reverse hydrolysis reaction.
-
Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc) to yield the pure primary sulfonamide.
Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol details the selective arylation of the C-Br bond.
-
Reagents: (5-Bromo-2-chlorophenyl)methanesulfonamide (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent System: 1,4-Dioxane / H₂O (4:1 v/v).
-
Procedure: Degas the solvent mixture by sparging with N₂ for 15 minutes. Add all reagents to a Schlenk flask. Heat to 80 °C under N₂ for 8 hours.
-
Causality:
-
Catalyst Choice: Pd(dppf)Cl₂ features a bidentate ligand with a large bite angle, which accelerates the reductive elimination step, preventing unwanted side reactions.
-
Chemoselectivity: At 80 °C, the oxidative addition is strictly limited to the weaker C-Br bond. The C-Cl bond remains intact [5].
-
Base Choice: K₂CO₃ is strong enough to activate the boronic acid (forming the reactive boronate species) but mild enough not to deprotonate the primary sulfonamide extensively, which could otherwise poison the palladium catalyst via nitrogen coordination.
-
Applications in Drug Development
The (5-Bromo-2-chlorophenyl)methanesulfonamide scaffold is highly prized in the development of targeted therapeutics.
Metalloenzyme Inhibition (Carbonic Anhydrase)
Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Overexpression of specific CA isoforms (e.g., CA IX, CA XII) is a hallmark of hypoxic solid tumors. The primary sulfonamide group is the premier zinc-binding pharmacophore. The benzylic spacer in this specific building block allows the sulfonamide to penetrate deep into the CA active site, while the di-halogenated phenyl ring engages in hydrophobic and halogen-bonding interactions with the amphiphilic wall of the binding pocket.
Caption: Mechanism of action for sulfonamide-mediated Carbonic Anhydrase inhibition.
Antimicrobial and Kinase Inhibitor Development
Beyond metalloenzymes, the sulfonamide moiety serves as a bioisostere for carboxylic acids and amides, offering improved metabolic stability against amidases. By utilizing the orthogonal cross-coupling strategy outlined in Protocol 2, researchers can append diverse heterocyclic motifs to the C5 position, rapidly generating libraries of kinase inhibitors or antimicrobial agents that leverage the sulfonamide for crucial hydrogen-bonding interactions within ATP-binding sites.
